(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid
Description
This compound features a pyrrolidine core with (2S,4R) stereochemistry, a tert-butoxycarbonyl (Boc) protecting group at the N1-position, and a 7-chloro-4-methoxyisoquinoline moiety linked via an ether bond at the C4 position. The Boc group enhances stability during synthesis, while the isoquinoline substituent likely contributes to unique electronic and steric properties, influencing biological activity and solubility. Its molecular weight is estimated to exceed 450 g/mol based on structural analogs .
Properties
IUPAC Name |
4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O6/c1-20(2,3)29-19(26)23-10-12(8-15(23)18(24)25)28-17-14-7-11(21)5-6-13(14)16(27-4)9-22-17/h5-7,9,12,15H,8,10H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYUPOMJGVDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=NC=C(C3=C2C=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity at the Pyrrolidine C4 Position
The C4 substituent distinguishes this compound from analogs. Key comparisons include:
Key Observations :
- The target’s isoquinoline group introduces a rigid, planar structure, contrasting with flexible alkyl chains (e.g., 3-methoxypropyl) or smaller aryl groups (e.g., 4-vinylbenzyloxy). This rigidity may enhance binding specificity to biological targets .
- Chlorine and methoxy groups on the isoquinoline improve electron-withdrawing effects and moderate solubility compared to purely hydrophobic tert-pentyl substituents .
Solubility and LogD
Recommendations :
- Conduct LogD and solubility assays to validate computational estimates.
- Explore biological activity against targets relevant to isoquinoline-containing therapeutics (e.g., kinase inhibitors).
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